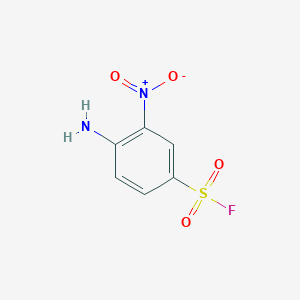
4-Amino-3-nitrobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5FN2O4S. It is characterized by the presence of an amino group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 4-aminobenzenesulfonyl fluoride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C6H4SO2F+HNO3→C6H4(NO2)SO2F+H2O
After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Formation of 4-Amino-3-aminobenzenesulfonyl fluoride.
Oxidation: Formation of 4-Nitro-3-nitrobenzenesulfonyl fluoride or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzenesulfonyl fluoride: Similar structure but lacks the amino group.
4-Aminobenzenesulfonyl fluoride: Similar structure but lacks the nitro group.
2-Nitrobenzenesulfonyl fluoride: Similar functional groups but different positional isomer.
Uniqueness
4-Amino-3-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both amino and nitro groups on the benzene ring, which allows for diverse reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
367-87-3 |
|---|---|
Molekularformel |
C6H5FN2O4S |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
4-amino-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5FN2O4S/c7-14(12,13)4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 |
InChI-Schlüssel |
WMBNSJLAXIVNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















